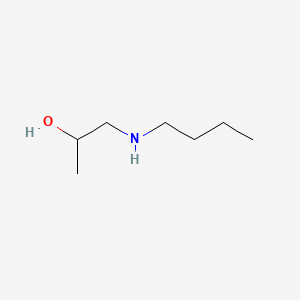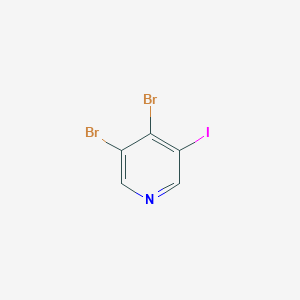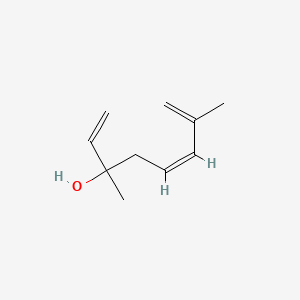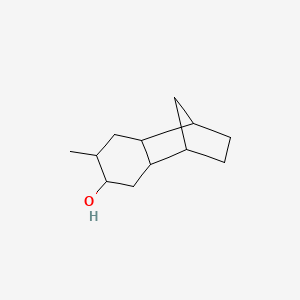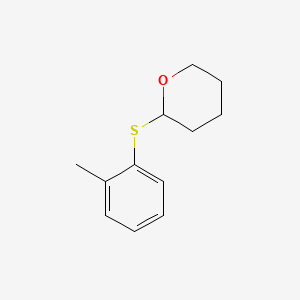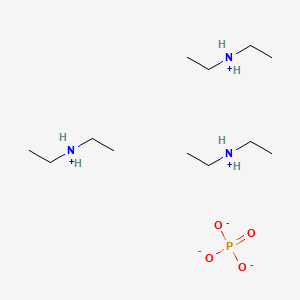
Tris(diethylammonium) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(diethylammonium) phosphate is an organophosphorus compound with the chemical formula (C4H10N)3PO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly valued for its stability and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(diethylammonium) phosphate can be synthesized through the reaction of diethylamine with phosphoric acid. The reaction typically involves mixing diethylamine with phosphoric acid in a controlled environment to ensure the correct stoichiometry and reaction conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylamine and phosphoric acid are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions: Tris(diethylammonium) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphorus-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where the diethylammonium groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with higher oxidation states, while reduction can produce phosphites or phosphines.
Scientific Research Applications
Tris(diethylammonium) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tris(diethylammonium) phosphate involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a buffer, maintaining the pH of solutions. In chemical reactions, it can serve as a catalyst, facilitating the conversion of reactants to products by lowering the activation energy.
Comparison with Similar Compounds
- Triethylammonium phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
Comparison: Tris(diethylammonium) phosphate is unique due to its specific diethylammonium groups, which confer distinct chemical properties compared to other similar compounds. For instance, tris(2-chloroethyl) phosphate is primarily used as a flame retardant, while tris(2-butoxyethyl) phosphate is used as a plasticizer. The diethylammonium groups in this compound make it particularly suitable for applications requiring stability and buffering capacity.
Properties
CAS No. |
74710-25-1 |
|---|---|
Molecular Formula |
C12H36N3O4P |
Molecular Weight |
317.41 g/mol |
IUPAC Name |
diethylazanium;phosphate |
InChI |
InChI=1S/3C4H11N.H3O4P/c3*1-3-5-4-2;1-5(2,3)4/h3*5H,3-4H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
SXRAODMECQEOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]CC.CC[NH2+]CC.CC[NH2+]CC.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


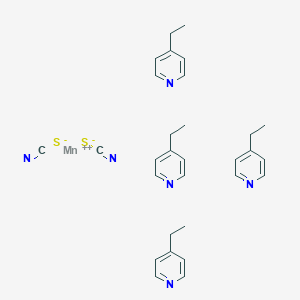
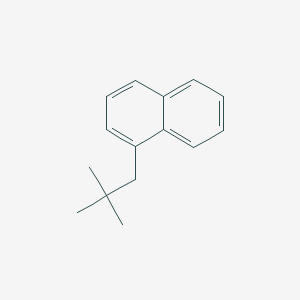
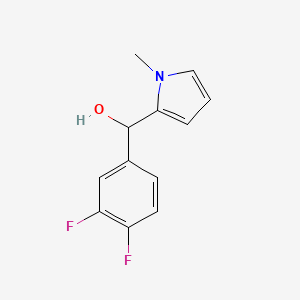
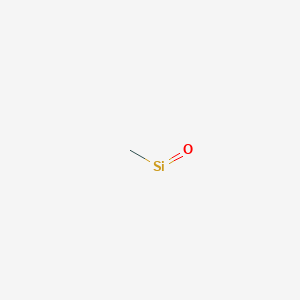
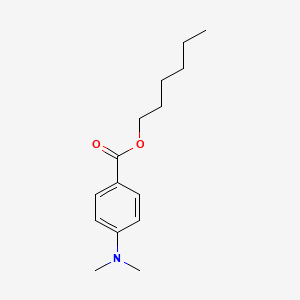
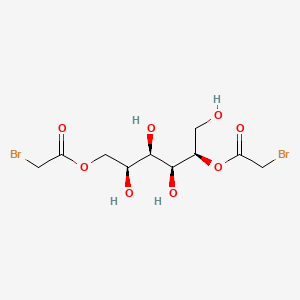

![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
